The synthesis of (+/-)-J 113397 can be achieved through a multi-step process. [] The process begins with a 4-oxopiperidinecarboxylate derivative. Key steps include a stereoselective reduction of a double bond within a β-enaminoester moiety, achieved through magnesium metal in methanol. This approach eliminates the need for chromatographic separation to obtain multigram quantities of the compound. [] An alternative synthesis avoids chiral columns and utilizes N-benzyl protected 4-oxopiperidinecarboxylate as a starting material. []
(+/-)-J 113397 consists of a benzimidazol-2-one core structure linked to a piperidine ring. The piperidine ring is further substituted with a cyclooctylmethyl group and a hydroxymethyl group. [] The stereochemistry of the compound is denoted as (±)-trans, indicating a racemic mixture of the trans isomer. []
(+/-)-J 113397 functions as a competitive antagonist at NOP receptors. [] This means it binds to the receptor, preventing the endogenous ligand, nociceptin/orphanin FQ, from binding and activating the receptor. [] Studies in various experimental settings, including isolated tissues, synaptosomes, and brain slices, have demonstrated its ability to antagonize the effects of nociceptin/orphanin FQ. [, ]
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7